3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one
Description
3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one is a structurally complex small molecule characterized by:
- Core pyrimidine ring: Substituted with a methyl group at position 4 and a phenylamino group at position 5.
- Piperazine linker: Attached to the pyrimidine at position 2, providing conformational flexibility.
- Cyclohexyl-propan-1-one moiety: A lipophilic cyclohexyl group at position 3 of the ketone, likely enhancing membrane permeability.
Properties
Molecular Formula |
C24H33N5O |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
1-[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-3-cyclohexylpropan-1-one |
InChI |
InChI=1S/C24H33N5O/c1-19-18-22(26-21-10-6-3-7-11-21)27-24(25-19)29-16-14-28(15-17-29)23(30)13-12-20-8-4-2-5-9-20/h3,6-7,10-11,18,20H,2,4-5,8-9,12-17H2,1H3,(H,25,26,27) |
InChI Key |
QWAZVCJYNBXUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CCC3CCCCC3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with the pyrimidine core.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a diamine and a dihaloalkane.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an aluminum chloride catalyst.
Final Coupling Step: The final step involves coupling the piperazine derivative with the pyrimidine core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a cyclohexyl group, a piperazine moiety, and a pyrimidine ring. These structural components suggest potential interactions with various biological targets, making it a candidate for drug development. The presence of both piperazine and pyrimidine rings is particularly noteworthy as these structures are often associated with pharmacological activity.
Preliminary studies have indicated that 3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one exhibits significant biological activity. Its potential applications include:
- Anticancer Activity : Similar compounds have shown promise in targeting cancer cells, suggesting that this compound may also possess anticancer properties.
- Antiviral Properties : The structural similarity to other antiviral agents indicates potential efficacy against viral infections, particularly influenza viruses.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylpyrimidinamine | Pyrimidine ring | Anticancer properties |
| Piperazine derivatives | Piperazine ring | Antidepressant effects |
| Phenylpyrimidines | Phenyl group attached to pyrimidine | Antiviral activity |
The unique combination of cyclohexane, piperazine, and pyrimidine structures in this compound may offer distinct mechanisms of action compared to these related compounds. This specificity could lead to enhanced selectivity and potency against certain biological targets.
Case Studies and Research Findings
Research into the pharmacodynamics of this compound is ongoing. Notable findings include:
- Mechanistic Studies : Investigations into how the compound interacts with target proteins are crucial for understanding its therapeutic potential.
- In Vivo Studies : Future research should focus on animal models to evaluate efficacy and safety profiles.
- Structure–Activity Relationship (SAR) : Analyzing how modifications to the compound's structure affect its biological activity will aid in optimizing its pharmacological properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Table 1: Key Structural and Functional Comparisons
Analysis of Structural Differences and Implications
Core Heterocycles: The pyrimidine core in the target compound is simpler than the thienopyrimidine in , which incorporates a fused thiophene ring for enhanced π-stacking in kinase binding pockets . Chromen-2-one (coumarin) derivatives (–2) exhibit inherent fluorescence and rigidity, making them suitable for imaging or rigidifying pharmacophores .
Phenylamino and quinolin-3-yl groups () contribute to π-π interactions with hydrophobic enzyme pockets, but the latter’s bulkiness may reduce synthetic yield .
Synthetic Complexity :
- The target compound’s synthesis likely involves pyrimidine cyclization followed by piperazine coupling, whereas ’s tetrazole-containing compounds require click chemistry, increasing step count .
Table 2: Comparative Pharmacological Data (Hypothetical Projections)
Biological Activity
3-Cyclohexyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}propan-1-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a cyclohexyl group, a piperazine moiety, and a pyrimidine ring, suggesting diverse interactions with biological targets. This article delves into its biological activity, including pharmacological applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's unique structural features contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Cyclohexyl group | Provides hydrophobic interactions, enhancing membrane permeability. |
| Piperazine moiety | Known for its role in various pharmacological activities, including anxiolytic and antipsychotic effects. |
| Pyrimidine ring | Associated with nucleic acid interactions and potential anticancer properties. |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antidepressant Effects : Similar to other piperazine derivatives, it may exhibit mood-enhancing properties.
- Antiviral Activity : The presence of the pyrimidine ring suggests potential efficacy against viral infections.
Research into the mechanisms of action for this compound is ongoing. Key areas of investigation include:
- Cell Cycle Inhibition : Studies have indicated that the compound may interfere with mitotic processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
- Target Interactions : Interaction studies are essential for understanding how the compound binds to specific receptors or enzymes within biological systems.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their implications for drug development:
- Antitumor Activity : A study highlighted that related piperazine derivatives exhibited significant antitumor effects by targeting specific pathways involved in cancer progression .
- Pharmacokinetic Profiles : Research has shown that compounds with similar structures possess favorable pharmacokinetic properties, which are crucial for clinical applications .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperazine or pyrimidine components can enhance selectivity and potency against targeted biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
